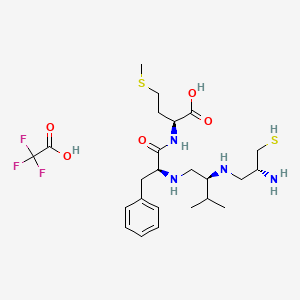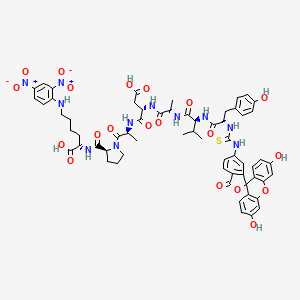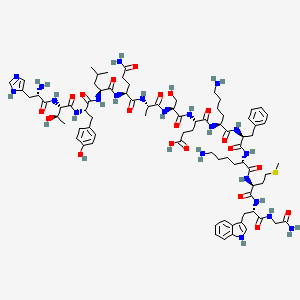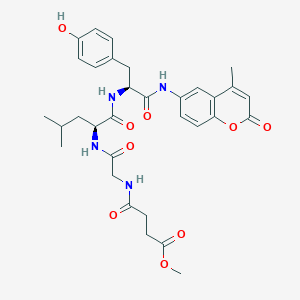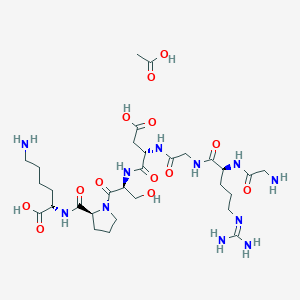
H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate” is a peptide sequence that is often referred to as an RGD peptide . RGD peptides, which are naturally occurring in the extracellular matrix (ECM) proteins, play a crucial role in facilitating integrin-mediated cell adhesion to matrix proteins . This peptide sequence is present as repeats in cell-adhesion proteins, such as fibronectin and vitronectin .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C28H49N11O11 . The molecular weight of the peptide is 715.76 . The SMILES string representation of the molecule is also provided .Physical And Chemical Properties Analysis
The peptide is available in powder form and has a quality level of 200 . It is suitable for blocking and ligand binding assay techniques . The peptide should be stored at a temperature below -20°C .科学研究应用
H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate has been studied in a variety of scientific research applications, including drug delivery, cancer therapy, and wound healing. In drug delivery, this compound has been found to be an effective carrier for small molecules, such as antibiotics and chemotherapeutic agents. In cancer therapy, this compound has been found to be an effective inhibitor of tumor growth and metastasis. In wound healing, this compound has been found to be an effective stimulator of collagen synthesis, which is important for the repair of tissue damage.
作用机制
Target of Action
The primary target of the compound H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate, also known as GRGDSPK, is the integrin transmembrane receptors . These receptors play a crucial role in facilitating cell adhesion to the extracellular matrix (ECM) proteins .
Mode of Action
GRGDSPK interacts with its targets by binding to the integrin receptors . This binding promotes cell adhesion on a wide range of substrates . It is a fibronectin analog, and its sequence is found in the cell attachment domain of fibronectin .
Biochemical Pathways
The major cell-binding domain of GRGDSPK helps to promote cell adhesion on a wide range of substrates . This interaction affects the cell adhesion pathways, leading to downstream effects such as cell migration and tissue regeneration .
Result of Action
The result of GRGDSPK’s action is the promotion of cell adhesion . By binding to integrin receptors, it facilitates cell attachment to the ECM, which is crucial for various biological processes, including tissue regeneration .
Action Environment
The action of GRGDSPK can be influenced by various environmental factors. For instance, the compound has been shown to stimulate endothelialization by modifying the surface of cardiovascular implants . This suggests that the physical environment in which the compound is introduced can affect its efficacy and stability.
实验室实验的优点和局限性
The use of H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate in laboratory experiments has several advantages. This compound is easy to synthesize and is relatively inexpensive. This compound is also stable and can be stored for long periods of time. Additionally, this compound can be used in a variety of applications, such as drug delivery, cancer therapy, and wound healing. The main limitation of this compound is that its exact mechanism of action is not yet fully understood.
未来方向
The future directions for H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate research include further elucidation of its mechanism of action, development of more efficient and cost-effective synthesis methods, and exploration of its potential applications in biomedicine. Additionally, research should focus on the development of this compound-based therapeutics, such as drugs and vaccines. Finally, further research should be conducted to determine the safety and efficacy of this compound in humans.
合成方法
H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and enzymatic peptide synthesis (EPS). SPPS is the most commonly used method for synthesizing this compound due to its high efficiency, low cost, and ease of use. SPPS involves the stepwise attachment of amino acid residues to a resin support, followed by the cleavage of the peptide from the support. LPPS is a more complex method and requires more time and resources, but it can be used to synthesize large peptides. EPS is a relatively new method and is used to synthesize peptides and proteins with high efficiency and selectivity.
属性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N11O11.C2H4O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;1-2(3)4/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);1H3,(H,3,4)/t15-,16-,17-,18-,19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBLISRQUOJNAB-UYNNABTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N11O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






